molecular formula C13H20ClNO2 B2873249 3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride CAS No. 2137640-50-5

3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride

Cat. No.: B2873249
CAS No.: 2137640-50-5
M. Wt: 257.76
InChI Key: HQDNAMPVIGROSG-UHFFFAOYSA-N
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Description

3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride (CAS 2137640-50-5) is a chiral β-amino acid derivative that serves as a valuable building block in advanced organic synthesis and pharmaceutical research . The compound features a rigid, hydrophobic 4-tert-butylphenyl substituent, which enhances steric properties and lipophilicity, thereby aiding in membrane permeability studies for drug discovery . The hydrochloride salt form improves solubility and stability, facilitating handling and use in synthetic processes . Its well-defined stereochemistry and functional group versatility make it a particularly suitable intermediate for constructing peptidomimetics and for applications in asymmetric catalysis . The structural rigidity imparted by the aromatic ring system allows for the creation of bioactive molecules with specific conformational constraints . As a specialized chemical, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDNAMPVIGROSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-tert-butylbenzaldehyde and malonic acid.

    Formation of Intermediate: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form 4-tert-butylcinnamic acid.

    Reduction: The intermediate is then reduced using hydrogenation or a reducing agent like lithium aluminum hydride to yield 3-(4-tert-butylphenyl)propanoic acid.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides, isocyanates, or alkyl halides under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Amides, ureas, or other substituted products.

Scientific Research Applications

3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological studies.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The tert-butylphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Compound 1 : 3-Amino-3-(4-nitrophenyl)propanoic Acid (BD40157)
  • CAS : 102308-62-3
  • Molecular Formula : C₉H₁₀N₂O₄
  • Key Differences: The nitro group (-NO₂) is electron-withdrawing, increasing acidity (lower pKa) compared to the electron-donating tert-butyl group. Enhanced reactivity in electrophilic substitution reactions due to nitro's meta-directing effects.
Compound 2 : 3-Amino-3-(4-hydroxyphenyl)propanoic Acid
  • CAS: Not explicitly listed (see synonyms in )
  • Molecular Formula: C₉H₁₁NO₃
  • Key Differences :
    • The hydroxyl (-OH) group introduces hydrogen-bonding capability, improving water solubility but reducing blood-brain barrier permeability.
    • Higher polarity compared to the hydrophobic tert-butyl group, affecting partition coefficients (logP) .
Compound 3 : (3S)-3-Amino-3-(3-iodophenyl)propanoic Acid Hydrochloride
  • CAS : 2059910-88-0
  • Molecular Formula: C₉H₁₁ClINO₂
  • Key Differences :
    • Iodine substituent adds steric bulk and heavy atom effects, useful in X-ray crystallography.
    • Meta-substitution (vs. para) alters spatial orientation in receptor binding.
    • S-configuration may lead to divergent biological activity compared to the R-isomer of the target compound .

Functional Group Modifications

Compound 4 : Ethyl 2-Amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride
  • CAS : 1375473-45-2
  • Molecular Formula: C₁₁H₁₅Cl₂NO₃
  • Key Differences :
    • Esterification of the carboxylic acid (-CO₂Et vs. -CO₂H) increases lipophilicity, enhancing cell membrane permeability.
    • Chlorine substituent (-Cl) is moderately electron-withdrawing, influencing electronic distribution and stability.
    • Hydroxy group introduces additional hydrogen-bonding sites, altering pharmacokinetics .
Compound 5 : 4-Amino-3-phenylbutyric Acid Derivatives
  • Example CAS : 289647 ()
  • Molecular Formula: Variable (e.g., C₁₀H₁₃NO₂)
  • Key Differences: Extended carbon chain (butyric acid vs. propanoic acid) increases flexibility and alters conformational preferences. Amino group at position 4 (vs. 3) shifts interaction patterns in peptide backbones .

Stereochemical Variations

The target compound’s R-configuration distinguishes it from S-isomers like Compound 3 . Chirality critically impacts:

  • Enantioselective Binding : Enzymes and receptors often exhibit stereochemical preferences. For example, the S-isomer of iodophenyl analog (Compound 3) may show reduced affinity for a target compared to the R-isomer of the tert-butyl derivative .
  • Synthetic Utility: R-configured amino acids are preferred in certain peptide syntheses for mimicking natural L-amino acids .

Research Implications

  • Drug Design : The tert-butyl group’s hydrophobicity may enhance blood-brain barrier penetration, making the target compound suitable for CNS-targeting prodrugs.
  • Catalysis : Nitro-substituted analogs (e.g., BD40157) could serve as intermediates in redox-active scaffolds.
  • Structural Biology : Iodinated derivatives (e.g., Compound 3) are valuable for heavy atom derivatization in crystallography .

Biological Activity

3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride (also known as tert-Butylphenylalanine) is an amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by a tert-butyl group attached to a phenyl ring, which influences its solubility and biological interactions.

  • Molecular Formula : C13H19NO2
  • Molecular Weight : 221.30 g/mol
  • CAS Number : 4962173

The presence of the tert-butyl group enhances lipophilicity, which may facilitate membrane penetration and influence pharmacokinetics.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), liver (Huh7), and colon (HCT116) cancer cells. The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways, leading to increased cell death in cancerous cells.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G1 phase, preventing further proliferation.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies reveal:

  • Minimum Inhibitory Concentration (MIC) values ranging from 40 to 100 µg/mL against Gram-positive and Gram-negative bacteria.
  • Comparative efficacy with standard antibiotics, indicating potential as an alternative antimicrobial agent.

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. The proposed mechanisms include:

  • Antioxidant Activity : The compound may reduce oxidative stress in neuronal cells.
  • Modulation of Neurotransmitter Levels : It could influence levels of neurotransmitters like dopamine and serotonin, contributing to improved cognitive function.

Data Table: Biological Activities Summary

Biological ActivityEffectivenessMechanism of Action
AnticancerModerate to HighInduces apoptosis, cell cycle arrest
AntimicrobialModerateInhibits bacterial growth
NeuroprotectivePotentially EffectiveReduces oxidative stress, modulates neurotransmitters

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 was determined to be approximately 15 µM, indicating significant potency against this cancer type.

Case Study 2: Antimicrobial Testing

A series of experiments assessed the antimicrobial effects of the compound against E. coli and S. aureus. The results showed inhibition zones averaging 25 mm for E. coli and 20 mm for S. aureus at concentrations above the MIC, demonstrating its potential as an antimicrobial agent.

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